![molecular formula C9H11NO2S2 B3422238 4-(Pyridin-2-yldisulfanyl)butanoic acid CAS No. 250266-79-6](/img/structure/B3422238.png)
4-(Pyridin-2-yldisulfanyl)butanoic acid
Overview
Description
4-(Pyridin-2-yldisulfanyl)butanoic acid is an organic compound with the molecular formula C9H11NO2S2 It is characterized by the presence of a pyridine ring attached to a butanoic acid moiety through a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yldisulfanyl)butanoic acid typically involves the reaction of pyridine-2-thiol with 4-bromobutanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The disulfide bond is formed through the oxidation of the thiol group, which can be achieved using oxidizing agents like hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yldisulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters, amides.
Scientific Research Applications
4-(Pyridin-2-yldisulfanyl)butanoic acid is a compound with several applications in scientific research, stemming from its disulfide bond's ability to undergo reversible oxidation and reduction.
Scientific Research Applications
This compound is used across various scientific disciplines:
Chemistry It serves as a building block in synthesizing complex molecules, with its disulfide bond being particularly useful in creating cyclic compounds and facilitating cross-linking reactions.
Biology This compound is valuable in redox biology studies because it can undergo reversible oxidation and reduction. It is also utilized in modifying proteins and peptides.
Medicine Research is being conducted to explore its potential as a drug delivery agent, specifically for targeting cells or tissues through the cleavage of the disulfide bond. For example, it has been used in the synthesis of camptothecin derivatives for cancer therapy . Camptothecin was esterified with this compound to produce camptothecin-4-(pyridin-2-yldisulfanyl)butanoate (CPT-buSS-Pyr) .
Industry It is used to produce specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Additional Information
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yldisulfanyl)butanoic acid involves the cleavage and formation of the disulfide bond. This reversible redox process allows the compound to act as a redox-active agent, participating in various biochemical and chemical reactions. The pyridine ring can also interact with metal ions, potentially influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yldisulfanyl)-2-sulfobutanoic acid: Similar structure but with an additional sulfonic acid group, which may alter its solubility and reactivity.
4-(Pyridin-2-yldisulfanyl)pentanoic acid: Similar structure but with a longer carbon chain, which may affect its physical properties and reactivity.
Uniqueness
4-(Pyridin-2-yldisulfanyl)butanoic acid is unique due to its specific combination of a pyridine ring and a butanoic acid moiety linked by a disulfide bond. This structure imparts distinct redox properties and reactivity, making it valuable in various applications, particularly in redox biology and synthetic chemistry.
Biological Activity
4-(Pyridin-2-yldisulfanyl)butanoic acid (also known as 4-PDSB) is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a disulfide bond, which are thought to contribute to its reactivity and interactions with biological targets. Recent studies have explored its synthesis, mechanisms of action, and applications in drug development, particularly in enhancing the efficacy of existing therapeutic agents.
Structure and Composition
This compound has the following molecular formula:
- Molecular Formula : C9H11N O2S2
- Molecular Weight : 229.32 g/mol
The compound's structure includes a butanoic acid moiety linked to a pyridine ring via a disulfide bond, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate thiol compounds under controlled conditions. A common method includes the use of dimethylaminopyridine (DMAP) and carbodiimides as coupling agents, facilitating the formation of the disulfide bond while ensuring high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, demonstrating potential as an anticancer agent. Its mechanism may involve binding to the active site of enzymes, thereby blocking substrate access .
- Antioxidant Properties : The presence of sulfur atoms in its structure allows it to act as a scavenger for reactive oxygen species (ROS), which can mitigate oxidative stress in cells .
Case Studies and Research Findings
- Camptothecin Derivatives : In one study, this compound was used to esterify camptothecin, a well-known anticancer drug. This modification improved the solubility and bioavailability of camptothecin, leading to enhanced therapeutic effects against cancer cell lines .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in leukemia cells through the activation of caspase pathways .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal damage caused by oxidative stress .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antioxidant | Enzyme inhibition, ROS scavenging |
Camptothecin | Anticancer | Topoisomerase inhibition |
Other sulfur-containing compounds | Varies (e.g., antimicrobial) | Depends on specific structure and targets |
Properties
IUPAC Name |
4-(pyridin-2-yldisulfanyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVEZKWNOGJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250266-79-6 | |
Record name | 4-(2-Pyridyldithio)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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